3,9-Dihydroxypterocarpan

Übersicht

Beschreibung

Demethylmedicarpin ist eine natürlich vorkommende Verbindung, die in den Blättern von Pflanzen der Gattung Euphorbia gefunden wirdDiese Verbindung hat aufgrund ihrer antimikrobiellen Eigenschaften, insbesondere ihrer Wirksamkeit gegen grampositive Bakterien wie Staphylococcus aureus und Streptococcus, Interesse geweckt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Demethylmedicarpin kann durch einen Demethylierungsprozess aus Medicarpin synthetisiert werden. Medicarpin, ein 3-Hydroxy-9-Methoxypterocarpan, wird durch Demethylierung zu Demethylmedicarpin umgewandelt. Dieser Prozess kann durch die Verwendung bestimmter Pilze wie Colletotrichum coccodes erleichtert werden, die Medicarpin in Demethylmedicarpin umwandeln .

Industrielle Produktionsmethoden

Die industrielle Produktion von Demethylmedicarpin ist nicht umfassend dokumentiert. Der Prozess würde wahrscheinlich die Kultivierung von Pilzen umfassen, die in der Lage sind, Medicarpin in Demethylmedicarpin umzuwandeln, gefolgt von der Extraktion und Reinigung der Verbindung.

Wirkmechanismus

Target of Action

3,9-Dihydroxypterocarpan is a precursor of the pterocarpan phytoalexin phaseollin . It interacts with the enzyme this compound 6a-monooxygenase , which is involved in the biosynthesis of pterocarpan phytoalexin phaseollin . This enzyme is part of the cytochrome P450 family and plays a crucial role in the biosynthesis of phytoalexins in soybean .

Mode of Action

The interaction of this compound with its target enzyme, this compound 6a-monooxygenase, results in the conversion of this compound into phaseollidin . This conversion is a key step in the biosynthesis of the pterocarpan phytoalexin phaseollin .

Biochemical Pathways

The biochemical pathway affected by this compound is the biosynthesis of pterocarpan phytoalexin phaseollin . This compound serves as a precursor in this pathway . The conversion of this compound into phaseollidin by the enzyme this compound 6a-monooxygenase is a key step in this pathway .

Result of Action

The result of the action of this compound is the production of phaseollidin, a precursor of the pterocarpan phytoalexin phaseollin . This phytoalexin plays a crucial role in the plant’s defense mechanisms against pathogens .

Action Environment

The action of this compound is influenced by the plant’s internal and external environment. Factors such as the presence of pathogens, environmental stressors, and the plant’s metabolic state can influence the production and action of this compound .

Biochemische Analyse

Biochemical Properties

This enzyme is involved in the biosynthesis of the phytoalexin glyceollin, a defense compound in plants . The interaction between 3,9-Dihydroxypterocarpan and this enzyme is stereospecific, indicating a precise and unique biochemical reaction .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in the biosynthesis of phytoalexin glyceollin . This compound influences cell function by participating in cell signaling pathways and affecting gene expression . Detailed studies on its effects on various types of cells and cellular metabolism are still needed.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme this compound 6A-monooxygenase . This enzyme catalyzes the conversion of this compound into (6aS,11aS)-3,6a,9-trihydroxypterocarpan, a process that involves the incorporation of one atom of oxygen .

Metabolic Pathways

This compound is involved in the isoflavonoid biosynthesis pathway . It interacts with the enzyme this compound 6A-monooxygenase, which is part of the cytochrome P450 family . This interaction leads to the production of (6aS,11aS)-3,6a,9-trihydroxypterocarpan .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Demethylmedicarpin can be synthesized from medicarpin through a demethylation process. Medicarpin, a 3-hydroxy-9-methoxypterocarpan, undergoes demethylation to form demethylmedicarpin. This process can be facilitated by the use of specific fungi such as Colletotrichum coccodes, which convert medicarpin to demethylmedicarpin .

Industrial Production Methods

Industrial production of demethylmedicarpin is not widely documented. the process would likely involve the cultivation of fungi capable of converting medicarpin to demethylmedicarpin, followed by extraction and purification of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Demethylmedicarpin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können Demethylmedicarpin in seine entsprechenden Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung von Ethern oder Estern führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können Substitutionsreaktionen erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte oder substituierte Derivate von Demethylmedicarpin, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Demethylmedicarpin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das chemische Verhalten von Pterocarpanen und ihren Derivaten zu untersuchen.

Biologie: Seine antimikrobiellen Eigenschaften machen es zu einem interessanten Objekt in der Untersuchung von pflanzlichen Abwehrmechanismen und natürlichen Antibiotika.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als antimikrobielles Mittel bei der Behandlung von Infektionen zu untersuchen, die durch grampositive Bakterien verursacht werden.

Industrie: Es könnte Anwendungen bei der Entwicklung natürlicher Konservierungsstoffe oder antimikrobieller Beschichtungen haben

Wirkmechanismus

Die antimikrobielle Aktivität von Demethylmedicarpin beruht hauptsächlich auf seiner Fähigkeit, die Zellmembranen von Bakterien zu stören. Diese Störung führt zum Austreten von Zellinhalten und letztendlich zum Absterben der Bakterienzellen. Die genauen molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, werden noch untersucht, aber es wird vermutet, dass die Hydroxylgruppen eine entscheidende Rolle bei seiner antimikrobiellen Aktivität spielen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Maackiain: Ein weiteres Pterocarpan mit ähnlichen antimikrobiellen Eigenschaften.

Homopterocarpin: Ein Dimethoxyderivat von Pterocarpan.

Einzigartigkeit

Demethylmedicarpin ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das zu seinen besonderen antimikrobiellen Eigenschaften beiträgt. Im Gegensatz zu seinem Vorläufer Medicarpin fehlt Demethylmedicarpin die Methoxygruppe, was seine Wechselwirkung mit bakteriellen Zellmembranen und seine allgemeine antimikrobielle Wirksamkeit beeinflussen kann .

Eigenschaften

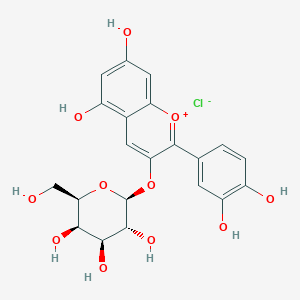

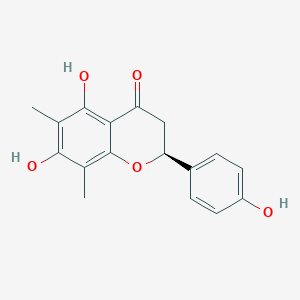

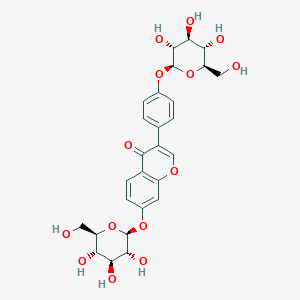

IUPAC Name |

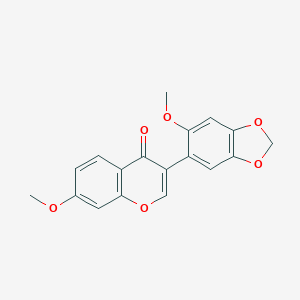

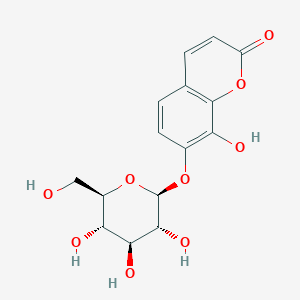

(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMIEGVTNZNSLD-WFASDCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210024 | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61135-91-9 | |

| Record name | (6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61135-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.